1,3-Thiazole-4-carboxylic acid
Overview
Description
1,3-Thiazole-4-Carboxylic Acid is an organic compound belonging to the class of thiazolecarboxylic acids and derivatives. It features a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom, with a carboxylic acid group attached to the fourth carbon atom. This compound is notable for its aromaticity and is a key building block in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
1,3-Thiazole-4-carboxylic acid is a small molecule that belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof) .
Mode of Action
Thiazoles, in general, have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
Thiazoles are known to interact with various biochemical pathways, potentially activating or inhibiting them, leading to different physiological effects .
Result of Action
Thiazoles are known to have diverse biological activities, potentially leading to various physiological effects .
Action Environment
The structure–activity relationship (sar) of thiazole scaffolds suggests that certain substitutions can affect their antimicrobial activity .
Biochemical Analysis
Biochemical Properties
1,3-Thiazole-4-carboxylic acid is known to interact with various enzymes, proteins, and other biomolecules . The thiazole ring in the compound has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place . This allows it to participate in a variety of biochemical reactions .
Cellular Effects
The cellular effects of this compound are diverse. Molecules containing a thiazole ring, such as this compound, can behave unpredictably when they enter physiological systems . They can activate or stop biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level through various interactions with biomolecules . These interactions can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-4-Carboxylic Acid can be synthesized through several methods. Another method includes the oxidation of thiazoline derivatives using oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The Hantzsch thiazole synthesis is widely used due to its efficiency and the availability of starting materials. The reaction typically involves mild conditions and yields high-purity products without the need for extensive purification .
Chemical Reactions Analysis
Types of Reactions: 1,3-Thiazole-4-Carboxylic Acid undergoes various chemical reactions, including:
Electrophilic Substitution: The C-5 position is highly reactive towards electrophilic substitution due to the electron-donating effect of the sulfur atom.
Nucleophilic Substitution: The C-2 position is susceptible to nucleophilic substitution, often involving reagents like thiourea and substituted thioamides.
Oxidation and Reduction: The compound can be oxidized to form thiazole derivatives or reduced under specific conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens and nitrating agents are commonly used.
Nucleophilic Substitution: Thiourea and thioamides are typical reagents.
Oxidation: Oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone are employed.
Major Products:
Electrophilic Substitution: Substituted thiazole derivatives.
Nucleophilic Substitution: 2-substituted thiazole derivatives.
Oxidation: Thiazole derivatives with varying degrees of oxidation.
Scientific Research Applications
1,3-Thiazole-4-Carboxylic Acid has diverse applications in scientific research:
Comparison with Similar Compounds
1,3-Thiazole-4-Carboxylic Acid can be compared with other thiazole derivatives:
Similar Compounds: Thiazole, 1,3-thiazole, and thiazole-2-carboxylic acid.
Uniqueness: The presence of the carboxylic acid group at the fourth position distinguishes this compound from other thiazole derivatives.
Properties
IUPAC Name |
1,3-thiazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-8-2-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVYYTRDXNKRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30307857 | |
Record name | Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-08-8 | |
Record name | 4-Thiazolecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973088 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Thiazolecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30307857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-THIAZOLECARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE1ZOP7MLZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.